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molecular formula C8H8N4O2S2 B8463897 6-amino-N-(thiazol-2-yl)pyridine-3-sulfonamide

6-amino-N-(thiazol-2-yl)pyridine-3-sulfonamide

Cat. No. B8463897
M. Wt: 256.3 g/mol
InChI Key: UADZSXRKGPSOLT-UHFFFAOYSA-N
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Patent
US07994174B2

Procedure details

Under a N2 atmosphere, a mixture of 6-chloro-N-(thiazol-2-yl)pyridine-3-sulfonamide (0.7 g, 2.54 mmol), ammonium hydroxide (7.5 mL) and ethanol (7.5 mL), was stirred at 120° C. in a sealed tube for 4 days. The reaction was cooled to RT. After evaporating the solvents under reduced pressure, purification via silica gel chromatography using 5%-10% methanol in CH2Cl2 gave 6-amino-N-(thiazol-2-yl)pyridine-3-sulfonamide as a orange solid (0.14 g, 22%). LC/MS (10%-99% CH3CN (0.035% TFA)/H2O (0.05% TFA)), m/z: M+1 obs=257.2; tR=0.2 min.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([S:8]([NH:11][C:12]2[S:13][CH:14]=[CH:15][N:16]=2)(=[O:10])=[O:9])=[CH:4][CH:3]=1.[OH-].[NH4+:18]>C(O)C>[NH2:18][C:2]1[N:7]=[CH:6][C:5]([S:8]([NH:11][C:12]2[S:13][CH:14]=[CH:15][N:16]=2)(=[O:10])=[O:9])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)S(=O)(=O)NC=1SC=CN1
Name
Quantity
7.5 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
7.5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was stirred at 120° C. in a sealed tube for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to RT
CUSTOM
Type
CUSTOM
Details
After evaporating the solvents
CUSTOM
Type
CUSTOM
Details
under reduced pressure, purification via silica gel chromatography

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
NC1=CC=C(C=N1)S(=O)(=O)NC=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 0.14 g
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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